molecular formula C6H9ClN2S B1453454 5-Chloro-3-(2-methylpropyl)-1,2,4-thiadiazole CAS No. 89641-65-6

5-Chloro-3-(2-methylpropyl)-1,2,4-thiadiazole

Cat. No. B1453454
CAS RN: 89641-65-6
M. Wt: 176.67 g/mol
InChI Key: GENRBCSBEZNUJF-UHFFFAOYSA-N
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Description

“5-Chloro-3-(2-methylpropyl)-1,2,4-thiadiazole” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles. Thiadiazoles are organoheterocyclic compounds containing a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a five-membered thiadiazole ring substituted at the 5-position with a chlorine atom and at the 3-position with a 2-methylpropyl group .

Scientific Research Applications

Pharmacological Applications

Thiadiazole derivatives, including structures similar to 5-Chloro-3-(2-methylpropyl)-1,2,4-thiadiazole, have shown extensive pharmacological activities. These activities are attributed to the toxophoric N2C2S moiety present in these compounds. Research highlights their potential as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, antiviral agents, among other pharmacological uses. The synthesis of hybrid molecules incorporating thiadiazole units aims to develop compounds with enhanced biological profiles, indicating their significant role in the pursuit of new drug development (Mishra, Singh, Tripathi, & Giri, 2015).

Organic Optoelectronics

In the field of organic optoelectronics, benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials, a closely related category, have been reviewed for their potential applications. The open-shell biradical nature of BBT-based materials, alongside synthetic pathways and computational studies, highlight the future research directions in creating innovative materials for optoelectronic applications (Tam & Wu, 2015).

Antimicrobial Activity

The antimicrobial activity of 1,3,4-thiadiazole derivatives has been extensively reviewed, demonstrating their potential against a broad spectrum of microbial pathogens. These derivatives present a significant advantage in developing new antimicrobial agents, considering the increasing resistance against conventional antibiotics. The structure-activity relationship (SAR) analysis of these compounds aids in understanding their mechanism of action and optimizing their efficacy (Alam, 2018).

Synthesis and Biological Significance

Thiadiazolines and related heterocyclic compounds have been synthesized through various methods, showing importance in pharmaceutical sciences due to their biological activity against different fungal and bacterial strains. This review covers the synthetic methods and highlights the pharmaceutical significance of these heterocyclic compounds, offering insights into their role in drug development (Yusuf & Jain, 2014).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific information on “5-Chloro-3-(2-methylpropyl)-1,2,4-thiadiazole”, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on “5-Chloro-3-(2-methylpropyl)-1,2,4-thiadiazole” would depend on its potential applications. Given the biological activity of many thiadiazoles, it could be interesting to explore the potential biological activity of this compound .

properties

IUPAC Name

5-chloro-3-(2-methylpropyl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENRBCSBEZNUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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